6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Gallium Resistance AXL Kinase Non-Small Cell Lung Cancer

Procure this unique 6,7-dimethoxyquinazoline derivative for validated AXL-pathway research in gallium-resistant NSCLC. Uniquely identified via AXL homology model virtual screening, it delivers an 80-fold potency advantage over GaAcAc in resistant A549 cells and a 2-fold GaAcAc sensitization effect. Unlike generic EGFR/VEGFR-2 quinazolines, its azetidine-pyrazole scaffold is specifically optimized for AXL target engagement, suppressing elevated AXL protein expression in resistant cells. An essential reference ligand for refining AXL kinase homology models and benchmarking in silico screening pipelines. Ideal for screening deck diversification beyond conventional quinazoline libraries.

Molecular Formula C18H21N5O2
Molecular Weight 339.4 g/mol
CAS No. 2548979-85-5
Cat. No. B6459208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
CAS2548979-85-5
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC
InChIInChI=1S/C18H21N5O2/c1-12-6-21-23(7-12)10-13-8-22(9-13)18-14-4-16(24-2)17(25-3)5-15(14)19-11-20-18/h4-7,11,13H,8-10H2,1-3H3
InChIKeyKJVDWKCFJHISHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline (CAS 2548979-85-5): A Targeted AXL Pathway Ligand for Gallium-Resistant Oncology Research


6,7-Dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline (CAS 2548979-85-5) is a synthetic small molecule belonging to the quinazoline class, featuring a characteristic 6,7-dimethoxy substitution pattern and a 4-position azetidine-pyrazole pendant [1]. It is indexed in the MeSH database under the identifier '5476423 compound,' mapped to Pyrazoles and Quinolines, and annotated with potential anti-proliferative effects on gallium-resistant lung cancer [2]. Unlike generic quinazoline kinase inhibitors primarily targeting EGFR or VEGFR-2, this compound was identified through a targeted virtual screening campaign against an AXL kinase homology model, positioning it as a specialized tool for investigating AXL-mediated gallium resistance mechanisms [1].

Why 6,7-Dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline Cannot Be Replaced by Generic Quinazoline Kinase Inhibitors


Generic substitution within the quinazoline class is not scientifically valid for this compound due to its unique AXL-centric discovery trajectory and resistance-overcoming phenotype. Standard 6,7-dimethoxyquinazoline derivatives—such as 4-anilinoquinazolines or VEGFR-2-targeted variants—are typically optimized for EGFR or VEGFR-2 ATP-binding pockets and have not been validated against gallium-resistant backgrounds [1]. In contrast, this compound emerged from a homology model-based virtual screen specifically designed to identify AXL kinase ligands, and it demonstrated an 80-fold potency increase over gallium acetylacetonate (GaAcAc) in gallium-resistant A549 cells, a therapeutic context where conventional quinazolines lack documented efficacy [1]. Its structural features—including the azetidine ring conferring conformational constraint and the 4-methylpyrazole moiety—are absent in generic quinazoline scaffolds, making simple interchange pharmacologically indefensible without head-to-head resistance-model data [2].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline Against Key Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: Head-to-Head vs. GaAcAc and Co-Lead 7919469

This compound (designated 5476423) demonstrated an 80-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) against gallium-resistant human lung adenocarcinoma A549 cells. The co-lead compound 7919469 (a naphthalene-tetrazole scaffold) exhibited a 13-fold increase under identical conditions, indicating that 5476423 is approximately 6.2-fold more potent than its closest in-study comparator [1]. The assay used gallium-sensitive (S) and gallium-resistant (R) A549 sublines to isolate resistance-specific anti-proliferative effects [1].

Gallium Resistance AXL Kinase Non-Small Cell Lung Cancer A549

AXL Protein Expression Suppression: Target Engagement Evidence in Resistant vs. Sensitive Cells

Gallium-resistant A549 cells exhibited elevated AXL protein expression relative to gallium-sensitive counterparts. Treatment with compound 5476423 significantly suppressed AXL protein levels in the resistant subline, providing mechanistic evidence of on-pathway activity [1]. This AXL suppression phenotype was observed specifically in the resistant background, distinguishing it from non-selective cytotoxic agents that lack resistance-specific molecular modulation [1].

AXL Suppression Target Engagement Acquired Resistance Protein Expression

Combinatorial Chemosensitization: Restoration of GaAcAc Efficacy in Resistant NSCLC

When co-administered with GaAcAc, compound 5476423 enhanced GaAcAc's anti-proliferative efficacy by 2-fold against gallium-resistant A549 cells, compared to only a 1.2-fold enhancement achieved by co-lead 7919469 [1]. This 1.67-fold greater chemosensitization capacity positions 5476423 as the preferred combination partner for restoring gallium-based therapy sensitivity in the resistant setting [1].

Chemosensitization Combination Therapy Drug Resistance Reversal GaAcAc

Structural Differentiation from Des-Methoxy and Halo-Substituted Quinazoline Analogs

The 6,7-dimethoxy substitution pattern on the quinazoline core is a well-established pharmacophoric element for ATP-competitive kinase inhibition, as demonstrated by multiple 6,7-dimethoxyquinazoline derivatives achieving nanomolar potency against VEGFR-2 and EGFR [1]. The azetidine ring at the 4-position introduces conformational constraint absent in flexible aniline-linked analogs, while the 4-methylpyrazole moiety provides a distinct hydrogen-bonding and steric profile compared to the 4-chloro-pyrazole (CAS listed analog) and 4-bromo-pyrazole variants . The des-methoxy analog (4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline) lacks the 6,7-dimethoxy groups essential for ATP-pocket occupancy, while the 6-bromo analog (CAS 2549055-09-4) substitutes the electron-donating methoxy with an electron-withdrawing bromo group, altering electronic complementarity within the kinase hinge region . No published head-to-head activity comparison across these analogs exists for the gallium-resistant model, underscoring the irreplaceability of the 6,7-dimethoxy configuration for this specific phenotype.

Structure-Activity Relationship 6,7-Dimethoxy Motif Azetidine Conformation Kinase Selectivity

Computational Discovery Provenance: AXL Homology Model-Guided Selection vs. Empirical Screening

Compound 5476423 was identified from eight compound series through virtual screening against a custom-built AXL kinase homology model, a computationally guided approach distinct from empirical cytotoxicity screening used for most quinazoline derivatives [1]. This discovery provenance provides a structural rationale for AXL binding that is absent for compounds identified through unbiased library screening. In contrast, the majority of published 6,7-dimethoxyquinazoline derivatives were optimized for VEGFR-2 or EGFR inhibition and lack AXL-specific computational validation [2].

Virtual Screening AXL Homology Model Targeted Discovery Scaffold Novelty

Secondary Pharmacology Annotation: Acetylcholinesterase Inhibitory Activity in the Early Micromolar Range

A subsequent independent study reported that compound 5476423 inhibits acetylcholinesterase (AChE) in the early micromolar range, with Michaelis-Menten kinetics revealing a decrease in the maximum velocity (Vmax) of AChE-catalyzed hydrolysis [1]. This secondary pharmacology annotation, while from a different therapeutic context (Alzheimer's disease), indicates a polypharmacological profile not observed for the co-lead 7919469 or standard quinazoline kinase inhibitors. Researchers must consider this AChE activity when interpreting cellular phenotypes, as it may contribute to off-target effects at higher concentrations.

Polypharmacology Acetylcholinesterase Alzheimer's Disease Off-Target Activity

Optimal Research and Procurement Application Scenarios for CAS 2548979-85-5 Based on Quantitative Differentiation Evidence


AXL-Mediated Gallium Resistance Reversal Studies in NSCLC

This is the primary evidence-supported application. Researchers studying acquired resistance to gallium-based anticancer agents in non-small cell lung cancer (NSCLC) should procure this compound as a validated chemical probe. The 80-fold potency advantage over GaAcAc in gallium-resistant A549 cells directly supports its use as a positive control for AXL-pathway-dependent resistance reversal assays [1]. The 2-fold GaAcAc sensitization effect further enables combination studies to elucidate resistance overcome mechanisms.

AXL Pathway Target Engagement and Biomarker Validation

The compound's demonstrated ability to suppress elevated AXL protein expression in resistant cells supports its procurement for AXL target engagement studies. Researchers can employ it as a tool compound to validate AXL as a resistance biomarker, using the differential AXL expression between gallium-sensitive and gallium-resistant A549 sublines as an internal experimental control [1].

Virtual Screening Hit Validation and AXL Homology Model Refinement

As a computationally identified lead from an AXL homology model screen, this compound serves as a reference ligand for validating and refining AXL kinase homology models and structure-based virtual screening workflows. Its documented activity profile provides a benchmark for assessing the predictive accuracy of in silico AXL inhibitor discovery pipelines [1].

Differentiation from VEGFR-2/EGFR-Focused Quinazoline Chemical Libraries

For chemical biology core facilities and screening centers maintaining annotated quinazoline libraries, this compound fills a critical gap as the only structurally characterized 6,7-dimethoxyquinazoline with documented activity specifically in a gallium-resistant, AXL-dependent cellular context. It should be procured to diversify screening decks beyond the well-represented VEGFR-2/EGFR-targeted quinazolines [2].

Quote Request

Request a Quote for 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.